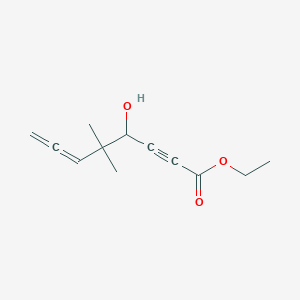
4-(Heptadecyloxy)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Heptadecyloxy)benzoyl chloride is an organic compound with the molecular formula C24H39ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a heptadecyloxy group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with heptadecanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoyl chloride is replaced by the heptadecyloxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-(Heptadecyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Heptadecyloxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
4-(Heptadecyloxy)benzoic acid: Formed from hydrolysis
科学的研究の応用
4-(Heptadecyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Heptadecyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
類似化合物との比較
Similar Compounds
- 4-(Heptyloxy)benzoyl chloride
- 4-(Octyloxy)benzoyl chloride
- 4-(Nonadecyloxy)benzoyl chloride
Comparison
4-(Heptadecyloxy)benzoyl chloride is unique due to its long heptadecyloxy chain, which imparts specific physical and chemical properties. Compared to shorter-chain analogs like 4-(Heptyloxy)benzoyl chloride, it has higher hydrophobicity and may exhibit different reactivity and solubility profiles. This makes it suitable for applications requiring long-chain derivatives.
特性
CAS番号 |
918626-13-8 |
|---|---|
分子式 |
C24H39ClO2 |
分子量 |
395.0 g/mol |
IUPAC名 |
4-heptadecoxybenzoyl chloride |
InChI |
InChI=1S/C24H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26/h17-20H,2-16,21H2,1H3 |
InChIキー |
CCSQAFQDICEVGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)

![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)


![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)

![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)

![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
